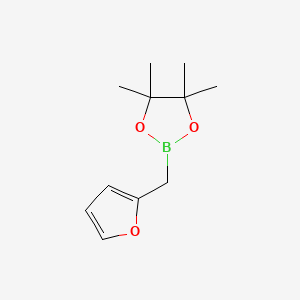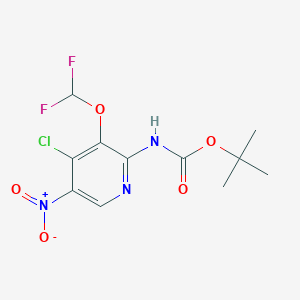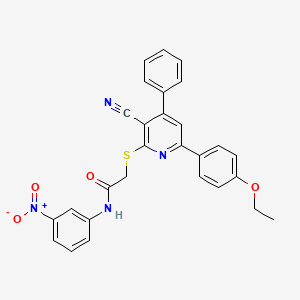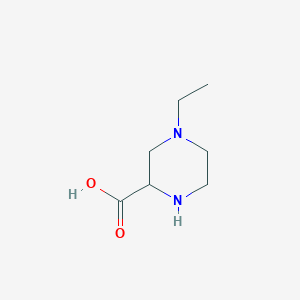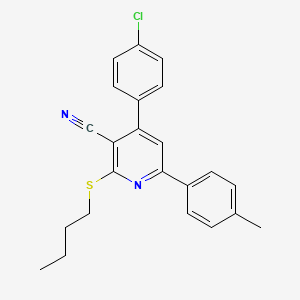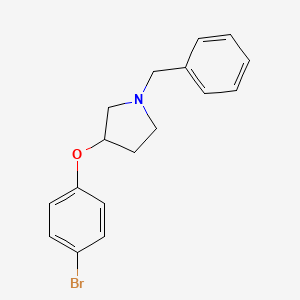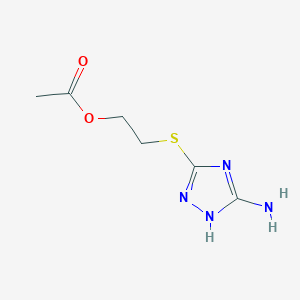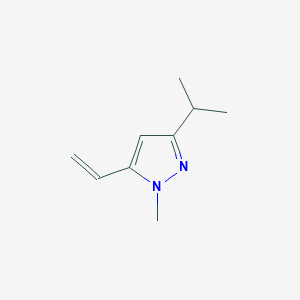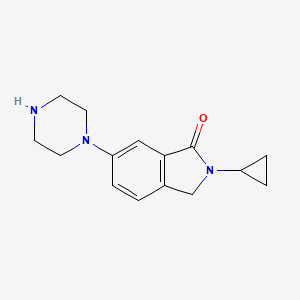![molecular formula C16H15ClN2O B11776499 4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediates such as 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated using reagents like phosphorus oxychloride or non-phosphorus chlorination reagents . The reaction conditions often require precise control of temperature and solvent to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve higher yields and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride or non-phosphorus chlorination reagents are commonly used for chlorination reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential anticancer agents.
Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable in studying cellular pathways and disease mechanisms.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . The specific pathways involved may include the inhibition of tyrosine kinases and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the benzofuran and cyclohexyl groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Uniqueness
4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine is unique due to its fused benzofuran and pyrimidine ring system, which imparts distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C16H15ClN2O |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
4-chloro-2-cyclohexyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H15ClN2O/c17-15-14-13(11-8-4-5-9-12(11)20-14)18-16(19-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI-Schlüssel |
ZABNBNBJZQVPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


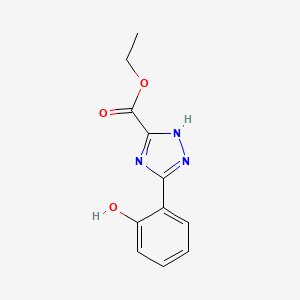
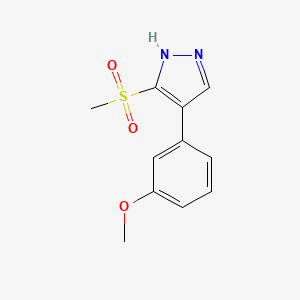
![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
